molecular formula C8H9Cl3FN3 B2827219 (5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride CAS No. 2408959-76-0

(5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride

Cat. No.: B2827219
CAS No.: 2408959-76-0
M. Wt: 272.53
InChI Key: LURGPCLWRGLZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride is a chemical compound that belongs to the benzimidazole class This compound is characterized by the presence of chlorine and fluorine atoms attached to the benzimidazole ring, along with a methanamine group The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine typically involves the following steps:

    Formation of the Benzimidazole Ring: The initial step involves the cyclization of an appropriate precursor, such as o-phenylenediamine, with a suitable carboxylic acid derivative in the presence of a dehydrating agent.

    Halogenation: The introduction of chlorine and fluorine atoms is achieved through halogenation reactions. Chlorination can be performed using reagents like thionyl chloride, while fluorination may involve the use of fluorinating agents such as N-fluorobenzenesulfonimide.

    Amination: The methanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the amine product with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

(5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive benzimidazole derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The methanamine group may facilitate interactions with biological molecules, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-1H-benzimidazol-2-yl)methanamine
  • (6-Fluoro-1H-benzimidazol-2-yl)methanamine
  • (5-Chloro-6-methyl-1H-benzimidazol-2-yl)methanamine

Uniqueness

(5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine is unique due to the simultaneous presence of both chlorine and fluorine atoms on the benzimidazole ring. This dual halogenation can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(5-chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFN3.2ClH/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6;;/h1-2H,3,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURGPCLWRGLZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)N=C(N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.